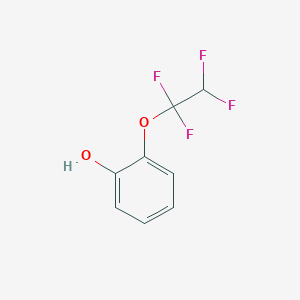

2-(1,1,2,2-Tetrafluoroethoxy)phenol

Descripción general

Descripción

2-(1,1,2,2-Tetrafluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 and a molecular weight of 210.13 g/mol . It is characterized by the presence of a phenol group substituted with a tetrafluoroethoxy group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group of phenol with the tetrafluoroethoxy group.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial production would also consider factors such as cost, availability of raw materials, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-(1,1,2,2-Tetrafluoroethoxy)phenol is used as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated moiety can enhance the biological activity and metabolic stability of drug candidates.

Case Study:

A study published in a pharmaceutical chemistry journal demonstrated that derivatives of tetrafluoroethoxy phenols exhibited increased potency against specific cancer cell lines compared to their non-fluorinated counterparts. The incorporation of the tetrafluoroethoxy group improved solubility and bioavailability.

Material Science

This compound is utilized in the development of advanced materials due to its thermal stability and chemical resistance. It can be incorporated into polymers to enhance their properties.

Data Table: Thermal Properties of Polymers with this compound

| Polymer Type | Addition Level (%) | Thermal Stability (°C) | Comments |

|---|---|---|---|

| Polycarbonate | 5 | 150 | Improved impact resistance |

| Epoxy Resin | 10 | 200 | Enhanced heat resistance |

| Polyurethane | 7 | 180 | Increased flexibility |

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the removal of phenolic compounds from wastewater. Its effectiveness in adsorption processes can significantly reduce pollutants.

Case Study:

A recent project evaluated the use of a novel adsorption system incorporating this compound for treating industrial wastewater containing phenolic compounds. The results indicated a reduction from initial concentrations of over 600 mg/L to below detection limits (<0.5 mg/L) using electrochemical oxidation combined with adsorption techniques .

Mecanismo De Acción

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in various chemical reactions, while the tetrafluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol: Similar structure with a bromine atom instead of a hydroxyl group.

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure with a methyl group instead of a hydroxyl group

Uniqueness

2-(1,1,2,2-Tetrafluoroethoxy)phenol is unique due to its specific combination of a phenol group and a tetrafluoroethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Actividad Biológica

2-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated phenolic compound that has garnered attention due to its unique chemical properties and potential biological activities. The incorporation of fluorinated groups often enhances the stability and lipophilicity of organic molecules, which can lead to increased membrane permeability and bioactivity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure

The molecular formula for this compound is . The structure features a phenolic ring substituted with a tetrafluoroethoxy group. The presence of fluorine atoms contributes to the compound's distinct chemical behavior and biological interactions.

Cytotoxicity and Antiproliferative Effects

Fluorinated phenols have been investigated for their cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant antiproliferative activity against human hepatocellular carcinoma (HepG2) cells . It is hypothesized that this compound may exhibit comparable cytotoxic properties due to its structural characteristics.

The biological activity of phenolic compounds is often attributed to their ability to form complexes with proteins and disrupt cellular functions. The interaction with cellular membranes can lead to increased oxidative stress and apoptosis in target cells . Understanding these mechanisms is crucial for evaluating the therapeutic potential of this compound.

Study on Fluorinated Phenols

A comparative study on various fluorinated phenols highlighted their effectiveness in inhibiting tumor cell proliferation. The study found that compounds with higher lipophilicity demonstrated enhanced cellular uptake and cytotoxicity against cancer cells . While direct data on this compound were not available in this study, the findings support the hypothesis that it may possess similar properties.

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWDMKAWONTKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381035 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88553-88-2 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.